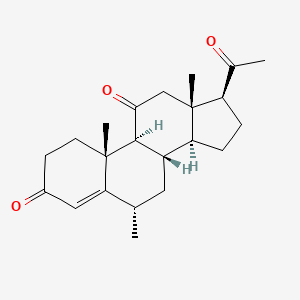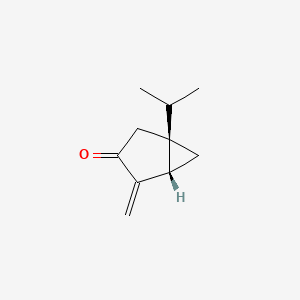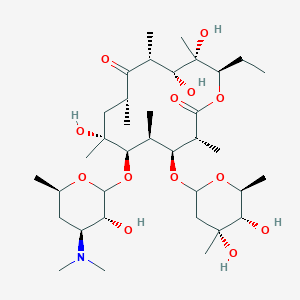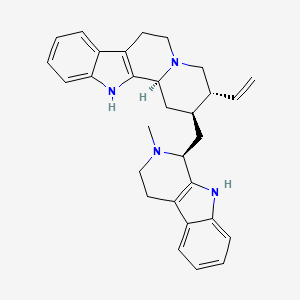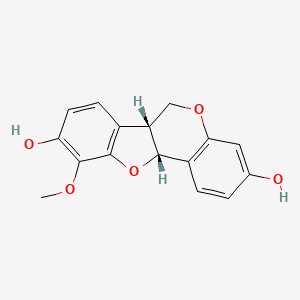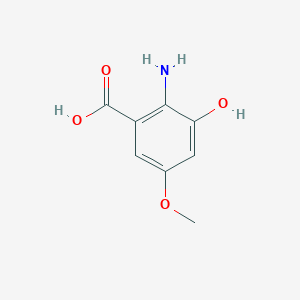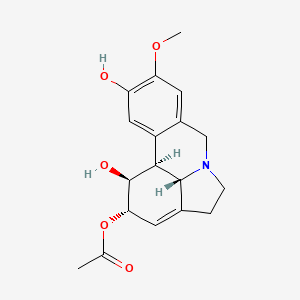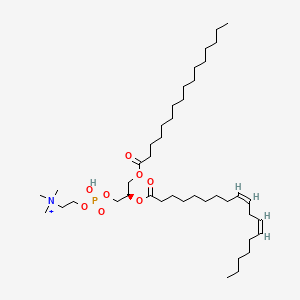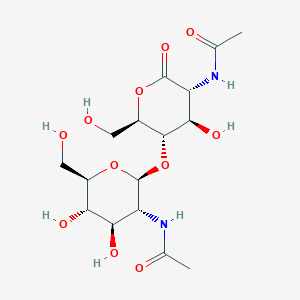
2-(2-Amino-1-hydroxyethyl)phenol
Overview
Description
Mechanism of Action
- Free Radical Scavenging : The compound acts as an antioxidant by scavenging free radicals, protecting cells from oxidative damage .
- Cell Signaling : 2-(2-Amino-1-hydroxyethyl)phenol affects cell signaling pathways, potentially altering gene expression and cellular responses .
- Antioxidant Response : It activates the Nrf2 pathway, promoting the expression of antioxidant enzymes .
- Inhibition of COX-2 : By inhibiting cyclooxygenase 2 (COX-2), it modulates inflammation and pain .
- Cell Survival and Apoptosis : The compound influences cell survival pathways .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Amino-1-hydroxyethyl)phenol can change over time due to factors such as stability and degradation. Studies have shown that the compound can undergo oxidation and other chemical transformations, which can impact its long-term effects on cellular function. For instance, the stability of this compound in various experimental conditions can influence its efficacy and reliability in biochemical assays . Understanding these temporal effects is crucial for optimizing the use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo oxidation, reduction, and conjugation reactions, which are mediated by specific enzymes. These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall impact on cellular function . Understanding the metabolic pathways of this compound is essential for elucidating its role in biochemical systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function. For example, the compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the presence of specific functional groups on the compound can influence its localization to the mitochondria, nucleus, or other organelles . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1-hydroxyethyl)phenol can involve various strategies, including the reaction of amino alcohols with phenolic compounds. One common method involves the use of amino alcohols and phenolic compounds under specific reaction conditions to form the desired product. For example, the synthesis of supramolecular structures of Co(III) and Cu(II) complexes with a novel alcohol and phenol-containing polyamine ligand highlights the versatility of phenolic derivatives in coordination chemistry.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1-hydroxyethyl)phenol participates in various chemical reactions, including:
Coordination Chemistry: It acts as a ligand, forming mononuclear complexes with metals through its phenolic and amino functionalities.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include metal salts (e.g., Co(III), Cu(II)), oxidizing agents, and catalysts. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
Scientific Research Applications
2-(2-Amino-1-hydroxyethyl)phenol has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets this compound apart from similar compounds is its unique ability to form coordination complexes with metals, leading to diverse supramolecular architectures. This property makes it particularly valuable in fields such as catalysis and molecular recognition.
Properties
IUPAC Name |
2-(2-amino-1-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,10-11H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMWREVXAKBGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944992 | |
| Record name | 2-(2-Amino-1-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2234-25-5, 70080-69-2 | |
| Record name | 2-Octopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, alpha-(aminomethyl)-2-hydroxy-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070080692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Amino-1-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-OCTOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LEN2HQT96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


